tert-butyl N-(benzylsulfamoyl)carbamate
Overview
Description
Tert-butyl N-(benzylsulfamoyl)carbamate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is known for its use as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a benzylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(benzylsulfamoyl)carbamate typically involves the reaction of tert-butyl carbamate with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity. The general reaction scheme is as follows:
tert-butyl carbamate+benzylsulfonyl chloride→tert-butyl N-(benzylsulfamoyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(benzylsulfamoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, using an amine as the nucleophile would yield a sulfonamide derivative.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl N-(benzylsulfamoyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules.
Medicine: It serves as a precursor in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-(benzylsulfamoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(phenylsulfamoyl)carbamate
- tert-butyl N-(methylsulfamoyl)carbamate
- tert-butyl N-(ethylsulfamoyl)carbamate
Uniqueness
Tert-butyl N-(benzylsulfamoyl)carbamate is unique due to the presence of the benzylsulfamoyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a valuable intermediate in the synthesis of bioactive molecules.
Biological Activity
Tert-butyl N-(benzylsulfamoyl)carbamate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Overview
- Molecular Formula : C12H18N2O4S
- Molecular Weight : 286.35 g/mol
This compound is primarily utilized as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its structural characteristics allow it to engage in specific interactions with biological targets, making it a valuable compound for research and therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors:
- Enzyme Inhibition : The benzylsulfamoyl group can form strong interactions with the active sites of enzymes, leading to inhibition. This is particularly relevant in the context of cancer treatment, where such interactions can disrupt critical pathways in tumor cells .
- Binding Affinity : The carbamate moiety enhances binding affinity through hydrogen bonding and other non-covalent interactions, which increases specificity towards molecular targets.
1. Enzyme Inhibition Studies
This compound has been investigated for its potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting enzymes involved in N-linked glycosylation, which is crucial for cancer cell proliferation . This inhibition can lead to cell cycle arrest or senescence, particularly in receptor tyrosine kinase-dependent cancer cells.
Target Enzyme | Inhibition Type | Cell Type |
---|---|---|
Phosphopantetheinyl transferase | Competitive inhibition | Mycobacterium tuberculosis |
Various glycosylation enzymes | Disruption of glycosylation | Cancer cell lines (e.g., A549) |
2. Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxic effects on different cancer cell lines. For example, studies indicate moderate cytotoxicity against A549 lung cancer cells, with potential for further development as an antitumor agent .
Compound | Cell Line | Cytotoxicity (IC50) |
---|---|---|
This compound | A549 (lung cancer) | Moderate activity observed |
Rifampicin | Mycobacterium tuberculosis | Positive control for comparison |
Case Study 1: Inhibition of Mycobacterium tuberculosis
In a study focusing on tuberculosis treatment, this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis (Mtb). The compound was administered in vivo to mice infected with Mtb, demonstrating significant reductions in bacterial load compared to untreated controls .
Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit proliferation. For example, it was found to effectively inhibit the growth of several receptor tyrosine kinase-dependent cancers by blocking critical signaling pathways .
Properties
IUPAC Name |
tert-butyl N-(benzylsulfamoyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-19(16,17)13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYHTXUYYNNFPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590852 | |
Record name | tert-Butyl (benzylsulfamoyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147000-78-0 | |
Record name | tert-Butyl (benzylsulfamoyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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